molecular formula C21H16Cl2N4O2S B6104452 5-{4-[(3,4-Dichlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide

5-{4-[(3,4-Dichlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide

Cat. No.: B6104452
M. Wt: 459.3 g/mol
InChI Key: MHNLLHVEXJDNNI-UHFFFAOYSA-N
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Description

5-{4-[(3,4-Dichlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a phthalazinyl core substituted with a dichlorophenyl group and a sulfonamide moiety, making it a valuable molecule in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(3,4-Dichlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Phthalazinyl Core: The phthalazinyl core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable dichlorophenylamine reacts with the phthalazinyl core.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-{4-[(3,4-Dichlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-{4-[(3,4-Dichlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-{4-[(4-Chlorophenyl)amino]-1-phthalazinyl}-2-methylbenzenesulfonamide
  • 5-{4-[(3,4-Dichlorophenyl)amino]-1-phthalazinyl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide

Uniqueness

5-{4-[(3,4-Dichlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dichlorophenyl group enhances its binding affinity to certain molecular targets, making it a valuable compound in drug development and other scientific research applications.

Properties

IUPAC Name

5-[4-(3,4-dichloroanilino)phthalazin-1-yl]-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N4O2S/c1-12-6-7-13(10-19(12)30(24,28)29)20-15-4-2-3-5-16(15)21(27-26-20)25-14-8-9-17(22)18(23)11-14/h2-11H,1H3,(H,25,27)(H2,24,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNLLHVEXJDNNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=C(C=C4)Cl)Cl)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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